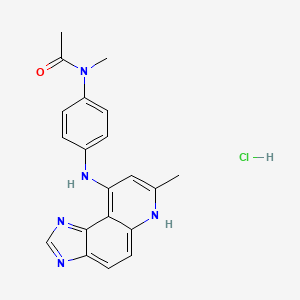

Acodazole hydrochloride

Übersicht

Beschreibung

Acodazole Hydrochloride is a synthetic imidazoquinoline with notable antineoplastic properties. It intercalates into DNA, disrupting DNA replication, which makes it a potential candidate for cancer treatment . its use has been associated with significant cardiotoxicity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Acodazolhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Imidazoquinolinderivate beteiligt sind. Die Synthese beinhaltet typischerweise die Reaktion von Imidazoquinolin mit verschiedenen Reagenzien unter kontrollierten Bedingungen, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Acodazolhydrochlorid umfasst die großtechnische Synthese unter Verwendung der Hochleistungsflüssigkeitschromatographie, um Reinheit und Konsistenz zu gewährleisten. Der Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die potenzielle Kardiotoxizität zu bewältigen, die mit der Verbindung verbunden ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acodazolhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Imidazoquinolinderivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Acodazolhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zur DNA-Interkalation und Replikationsstörung verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, insbesondere in Krebszellen.

Medizin: Acodazolhydrochlorid wird auf seine potenzielle Verwendung in der Krebstherapie untersucht, obwohl seine Kardiotoxizität eine große Herausforderung bleibt.

Industrie: Die Verbindung wird bei der Entwicklung neuer antineoplastischer Wirkstoffe und anderer Arzneimittel eingesetzt

5. Wirkmechanismus

Acodazolhydrochlorid übt seine Wirkung aus, indem es in die DNA interkaliert, wodurch die DNA-Replikation gestört und die Zellteilung gehemmt wird. Dieser Mechanismus macht es effektiv gegen schnell teilende Krebszellen. Die Verbindung zielt auf DNA und die damit verbundene Replikationsmaschinerie ab, was zu einem Zellzyklusarrest und Apoptose führt .

Ähnliche Verbindungen:

Doxorubicin: Ein Anthracyclin-Antibiotikum, das in die DNA interkaliert, Topoisomerase II hemmt und die DNA-Replikation verhindert.

Mitoxantron: Ein synthetisches Anthracendion, das in die DNA interkaliert und Topoisomerase II hemmt, ähnlich wie Doxorubicin.

Einzigartigkeit: Acodazolhydrochlorid ist einzigartig in seiner spezifischen Imidazoquinolinstruktur, die es ihm ermöglicht, in die DNA zu interkalieren und die Replikation zu stören. Seine signifikante Kardiotoxizität unterscheidet es von anderen ähnlichen Verbindungen, was weitere Forschung erfordert, um diese Nebenwirkungen zu mindern .

Wirkmechanismus

Acodazole Hydrochloride exerts its effects by intercalating into DNA, which disrupts DNA replication and inhibits cell division. This mechanism makes it effective against rapidly dividing cancer cells. The compound targets DNA and associated replication machinery, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Nocodazole: An antineoplastic agent that depolymerizes microtubules, preventing mitosis and inducing apoptosis.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication.

Mitoxantrone: A synthetic anthracenedione that intercalates into DNA and inhibits topoisomerase II, similar to doxorubicin.

Uniqueness: Acodazole Hydrochloride is unique in its specific imidazoquinoline structure, which allows it to intercalate into DNA and disrupt replication. its significant cardiotoxicity differentiates it from other similar compounds, necessitating further research to mitigate these adverse effects .

Biologische Aktivität

Acodazole hydrochloride is a synthetic compound belonging to the imidazoquinoline class, primarily recognized for its antineoplastic (anti-cancer) properties. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data and studies.

This compound exhibits its biological activity mainly through:

- DNA Intercalation : The compound intercalates into DNA, disrupting normal replication processes. This mechanism is crucial for its effectiveness against various tumors.

- Targeting Specific Tumor Types : Acodazole has shown selectivity towards certain cancer types, which enhances its potential as a targeted therapy.

Biological Activity Overview

The following table summarizes the biological activities and comparisons of this compound with other antitumor agents:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Imidazoquinoline | DNA intercalation | Specificity for certain cancer types |

| Doxorubicin | Anthracycline | Inhibition of topoisomerase II | Broad-spectrum activity but higher toxicity |

| Cisplatin | Platinum compound | DNA cross-linking | Effective against testicular and ovarian cancers |

| Etoposide | Podophyllotoxin | Topoisomerase II inhibition | Used primarily in hematological malignancies |

Case Studies and Clinical Trials

- Antitumor Efficacy : Clinical trials have demonstrated that this compound effectively inhibits tumor growth in various cancer models. For instance, studies indicated significant tumor regression in animal models treated with Acodazole compared to control groups.

- Combination Therapies : Research has explored the use of Acodazole in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For example, combining Acodazole with doxorubicin showed synergistic effects in preclinical studies, suggesting improved outcomes for patients with resistant tumors .

- Safety Profile : Phase I clinical trials have assessed the safety and pharmacokinetics of this compound. These studies reported manageable side effects, primarily gastrointestinal disturbances, which were reversible upon discontinuation of therapy .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Inhibition of Hsp90 : Acodazole has been identified as an inhibitor of Hsp90, a protein that plays a critical role in maintaining oncogenic proteins. By inhibiting Hsp90, Acodazole may enhance the degradation of several oncogenic proteins involved in cancer progression .

- Broad Spectrum Activity : While primarily studied for its antitumor effects, preliminary data suggest that Acodazole may also exhibit antimicrobial properties, expanding its potential therapeutic applications beyond oncology .

Eigenschaften

CAS-Nummer |

55435-65-9 |

|---|---|

Molekularformel |

C20H20ClN5O |

Molekulargewicht |

381.9 g/mol |

IUPAC-Name |

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H |

InChI-Schlüssel |

SIEMBUZUHHIAFB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Isomerische SMILES |

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Kanonische SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

55435-65-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

79152-85-5 (Parent) |

Haltbarkeit |

Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC). |

Löslichkeit |

H > 50 (mg/mL) pH 4 Acetate buffer > 50 (mg/mL) pH 9 Carbonate buffer > 50 (mg/mL) 10% Ethanol > 50 (mg/mL) Methanol 10 - 12 (mg/mL) 95% Ethanol 10 - 15 (mg/mL) 0.1 N HCl > 50 (mg/mL) 0.1 N NaOH < 1 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acodazole HCl; Acodazole hydrochloride; NSC 305884; NSC305884; NSC-305884 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.